1,2-Bis-(4-nitrophenyl)-ethanone
Description
Properties
CAS No. |
3769-83-3 |
|---|---|
Molecular Formula |
C14H10N2O5 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
1,2-bis(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C14H10N2O5/c17-14(11-3-7-13(8-4-11)16(20)21)9-10-1-5-12(6-2-10)15(18)19/h1-8H,9H2 |
InChI Key |
SMTQDFIFGAJZLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 1,2-Bis-(4-nitrophenyl)-ethanone with similar compounds:
Key Observations:
- Electron Effects: Nitro groups reduce electron density on the aromatic ring, enhancing oxidative stability but reducing solubility in polar solvents compared to methoxy or hydroxy analogs .
- Thermal Stability: Nitro-substituted compounds (e.g., 1,2-Bis(4-nitrophenyl)ethane-1,2-dione) exhibit higher thermal resistance, making them suitable for high-performance polymers .
- Pharmacological Potential: Nitro derivatives like 1,2-bis(4-(4-nitrophenyl)piperazin-1-yl)ethanone show promise in reducing prostate size in benign prostatic hyperplasia models .
Preparation Methods
Nitration of Preformed Diaryl Ethanone
A two-step approach could involve:
-
Synthesizing 1,2-bis-phenyl-ethanone via Friedel-Crafts acylation of benzene with acetyl chloride.
-
Nitrating the resulting compound at the para positions using mixed acids (HNO₃/H₂SO₄).
This method is analogous to the nitration of 2,2-bis-(4-hydroxyphenyl)-hexafluoropropane (bisphenol AF) to form 2,2-bis-(4-hydroxy-3-nitrophenyl)-hexafluoropropane, as described in a patent. The nitration of bisphenol AF with 98% nitric acid in chloroform achieves an 84% yield after recrystallization.
Direct Coupling of 4-Nitrophenylacetyl Chloride
Coupling two equivalents of 4-nitrophenylacetic acid via a Schlenk equilibrium or using coupling agents like DCC (dicyclohexylcarbodiimide) could yield the target compound. However, steric hindrance from the nitro groups may limit efficiency.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations and Optimization
The kinetic study of bis(4-nitrophenyl) carbonate reactions highlights the role of concerted vs. stepwise mechanisms in nitroaromatic transformations. For 1,2-bis-(4-nitrophenyl)-ethanone synthesis, a stepwise mechanism involving:
-
Formation of a tetrahedral intermediate during acylation.
-
Subsequent nitration or oxidation.
is likely, given the electron-withdrawing nature of nitro groups.
Optimization Strategies :
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for 1,2-Bis-(4-nitrophenyl)-ethanone?
- Methodological Answer : Laboratory-scale synthesis typically involves Friedel-Crafts acylation or nitro-group functionalization under controlled conditions. For example, copper-catalyzed hydrosilylation reactions (e.g., Cu(OAc)₂·H₂O with chiral ligands like BTAPPh₂ in toluene at low temperatures [-25°C]) can yield nitroaryl ketones. Reaction progress is monitored via GC or ¹H NMR to ensure >99% conversion . Purification often employs column chromatography or recrystallization.
Q. How is the purity of this compound assessed during synthesis?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is used for purity assessment, while FT-IR and FT-Raman spectroscopy (400–4000 cm⁻¹) validate structural integrity. Cross-referencing experimental vibrational spectra with computational predictions (e.g., Gaussian 09) ensures accuracy .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR/FT-Raman : Assign vibrational modes (e.g., C=O stretching at ~1700 cm⁻¹, nitro-group vibrations) .
- ¹H/¹³C NMR : Confirm molecular structure via chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : NIST databases provide reference spectra for validation .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Adhere to GHS/CLP regulations (EC 2020/878):
- Avoid inhalation (P261) and contact with skin/eyes (P262).
- Use fume hoods and PPE (gloves, lab coats). Toxicity data may be limited; assume acute hazards until studies confirm safety .
Advanced Research Questions
Q. How can computational methods like DFT predict the molecular structure of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) optimize geometry and predict vibrational spectra. Compare bond lengths/angles with crystallographic data (SHELXL-refined structures) to validate accuracy. Discrepancies >0.1 Å may indicate solvent effects or crystal packing distortions .
Q. What strategies resolve discrepancies between experimental and computational vibrational spectra?
- Methodological Answer :
Anharmonic Corrections : Apply scaling factors to DFT frequencies to account for overestimation.
Solvent Modeling : Use polarizable continuum models (PCM) to simulate solvent interactions absent in gas-phase computations.
Crystallographic Constraints : Compare experimental spectra with crystal-phase simulations (e.g., CRYSTAL17) .
Q. How can enantioselectivity be controlled in reactions involving this compound?
- Methodological Answer : Use chiral catalysts (e.g., enantiopure BTA ligands) to induce asymmetric induction. Monitor enantiomeric excess (ee) via chiral GC/HPLC. For hydrosilylation, PhSiH₃ as a reducing agent under sub-ambient temperatures (-25°C) enhances selectivity .
Q. How can researchers access reliable thermodynamic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
